3,4,4-Trifluorobut-3-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
759-03-5 |
|---|---|
Molecular Formula |
C4H3F3O |
Molecular Weight |
124.06 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C4H3F3O/c1-2(8)3(5)4(6)7/h1H3 |
InChI Key |
CSGMSIADSCCRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Trifluorobut 3 En 2 One Derivatives and Analogues
General Strategies for the Formation of Trifluorinated α,β-Unsaturated Ketones
The preparation of trifluoromethyl-containing α,β-unsaturated ketones is not always straightforward using conventional methods for enone synthesis. mdpi.com Consequently, specialized strategies have been developed. A primary approach involves the construction of the ketone framework using fluorinated synthons. This includes methods based on β-dicarbonyl compounds, which can be reacted with various nucleophiles to build heterocyclic systems. mdpi.com
Another significant strategy is trifluoroacetylation, where a trifluoroacetyl group is introduced into a molecule. mdpi.com This can be achieved through reactions with reagents like trifluoroacetic anhydride (TFAA). For instance, trifluoroacylation of vinyltellurides with TFAA proceeds stereospecifically to yield (Z)-β-trifluoroacetylvinyltellurides, which can be further reacted to produce α,β-unsaturated trifluoromethyl ketones. mdpi.com Similarly, the reaction of orthoacetates, acetals, and trithioorthoacetates with an excess of TFAA can generate trifluoromethyl enones. umich.edu
Rearrangement reactions, such as the Claisen rearrangement, also provide a pathway. The reaction of CF3-acetylene with allylic alcohols can form vinyl ethers, which upon heating, rearrange to form α,β-unsaturated ketones. umich.edu Furthermore, nucleophilic substitution on α,β-unsaturated trifluoromethyl ketones that already possess a leaving group (like an alkoxy group) at the β-position allows for the synthesis of new derivatives through an addition-elimination mechanism. umich.edu
Direct Synthesis Routes to Substituted Trifluorobut-3-en-2-ones
Direct synthesis provides the most efficient access to trifluorobutenone structures, often by forming the core carbon skeleton in a single or few steps from readily available precursors.
A prominent method for synthesizing trifluorobutenone derivatives is the condensation reaction between trifluoroacetic anhydride (TFAA) and vinyl ethers. umich.edugoogle.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or 2-picoline, and in a suitable solvent like dichloromethane. google.com The reaction is highly exothermic and requires cooling to maintain control. google.com For example, the reaction of ethyl vinyl ether with trifluoroacetic anhydride in the presence of 2-picoline yields 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile building block for various trifluoromethyl-substituted heterocycles. google.comsemanticscholar.org The high yields and directness of this approach make it synthetically valuable. umich.edu
Table 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) via Condensation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Vinyl Ether | Trifluoroacetic Anhydride | 2-Picoline/TFA | Dichloromethane | 95% | google.com |
| Ethyl Vinyl Ether | Trifluoroacetic Anhydride | DBN/TFA | Dichloromethane | 93.4% | google.com |
The oxidation of alcohols is a fundamental transformation in organic synthesis for producing carbonyl compounds. libretexts.orglibretexts.org This methodology is applicable to the synthesis of trifluorinated ketones from their corresponding alcohol precursors. Specifically, trifluoromethyl-containing propargylic alcohols can be oxidized to yield 4,4,4-trifluorobut-2-yn-1-ones, which are highly electrophilic compounds. beilstein-journals.orgnih.gov While various oxidizing agents are known for alcohol oxidation, manganese dioxide (MnO₂) has proven effective for the conversion of CF₃-containing propargylic alcohols. beilstein-journals.orgnih.gov The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂), and the conditions can be optimized by adjusting the temperature and reaction time. beilstein-journals.org These resulting ynones are valuable intermediates for synthesizing aromatic and heteroaromatic compounds. beilstein-journals.orgnih.gov
Table 2: Oxidation of Trifluoromethyl-Substituted Propargylic Alcohols
| Substrate (Alcohol) | Oxidant | Solvent | Temperature | Yield (by ¹⁹F NMR) | Reference |
|---|---|---|---|---|---|
| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol | MnO₂ | CH₂Cl₂ | 0 °C to rt | 99% | beilstein-journals.orgnih.gov |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-ol | MnO₂ | CH₂Cl₂ | 0 °C to rt | 99% | beilstein-journals.orgnih.gov |
| 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-ol | MnO₂ | CH₂Cl₂ | 0 °C to rt | 99% | beilstein-journals.orgnih.gov |
| 4,4,4-Trifluoro-1-(thiophen-2-yl)but-2-yn-1-ol | MnO₂ | CH₂Cl₂ | 0 °C to rt | 99% | beilstein-journals.orgnih.gov |
Trifluoroacetyl halides, such as trifluoroacetyl chloride and bromide, are potent electrophiles used for the acylation of various substrates. umich.edu Due to the low activity of some double bonds, the trifluoroacylation of alkenes like 1,1-dichloroethene often requires the presence of a Lewis acid catalyst, such as aluminum halides (AlCl₃ or AlBr₃). umich.edu These reactions lead to the formation of halogenated vinyl trifluoromethyl ketones. umich.edu
An alternative route involves the reaction of trifluoroacetyl chloride with two equivalents of triethylamine, which results in the formation of 4-diethylamino-1,1,1-trifluoro-3-buten-2-one. mdpi.com The proposed mechanism for this transformation involves the initial oxidation of triethylamine to diethylvinylamine by one equivalent of the trifluoroacetyl chloride. mdpi.com
Synthesis via Functional Group Transformations and Derivatization
Derivatization of existing trifluorobutenone structures provides a modular approach to a wide array of analogues, allowing for the introduction of diverse functional groups.
β-Alkoxy-substituted trifluoromethyl enones, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), are excellent substrates for nucleophilic substitution reactions. umich.educhemicalbook.com These reactions proceed via an "addition-elimination" mechanism where a nucleophile attacks the β-carbon, leading to the elimination of the alkoxy group. umich.edu This transformation is particularly useful for synthesizing β-amino-substituted enones (enaminones) by reacting the ethoxy-enone with primary or secondary amines. chemicalbook.com For example, ETFBO reacts with various amines to produce 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones. chemicalbook.com This O,N-exchange reaction is a key step in creating a diverse range of nitrogen-containing trifluoromethylated compounds, which are precursors for synthesizing heterocycles like pyrazoles and diazepines. semanticscholar.orgresearchgate.net While direct conversion to sulfoximido derivatives in a single O,N-exchange step is not commonly reported, this method provides access to a wide variety of N-substituted analogues by employing different amine nucleophiles. mdpi.comnih.gov
Table 3: O,N-Exchange Reactions of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
| Reactant | Nucleophile | Product Type | Reference |
|---|---|---|---|
| ETFBO | Phenylmagnesium bromide | Ethoxy group substitution | chemicalbook.com |
| ETFBO | Ethylenediamine | 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine | researchgate.net |
| ETFBO | o-Phenylenediamine | 2-Trifluoromethyl benzimidazole | researchgate.net |
| ETFBO | Dialkylamines | 4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones | chemicalbook.com |
Amination Reactions (e.g., from alkoxy-trifluorobut-3-en-2-ones to amino derivatives)
The synthesis of amino-substituted trifluorobut-3-en-2-ones represents a key transformation, providing valuable building blocks for more complex heterocyclic compounds. A notable method involves the direct amination of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one derivatives.
| Precursor | Reagent | Product | Reference |
| 4-alkoxy-1,1,1-trifluoro-3-buten-2-one | Ammonia (B1221849) | 4-amino-1,1,1-trifluoro-3-buten-2-one | google.com |
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Ammonia | 4-amino-1,1,1-trifluoro-3-buten-2-one | google.com |
Michael Addition Strategies for Trifluorinated Enone Scaffolds
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. wikipedia.orgorganic-chemistry.org In the context of trifluorinated enones, this reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the enone system, making it a potent Michael acceptor. researchgate.netrsc.org
Research has demonstrated the enantioselective Michael addition of malonates to β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles. acs.org This reaction, catalyzed by bifunctional tertiary amine–thioureas, requires high-pressure conditions (8–10 kbar) to proceed effectively, yielding adducts with quaternary stereogenic centers in high yields and enantiomeric excesses up to 95%. acs.org The use of α,β-unsaturated 2-acyl thiazoles and benzothiazoles was found to be more reactive compared to phenyl analogues. acs.org
Various nucleophiles can be employed in Michael additions to trifluorinated enones, including electron-rich heterocycles, β-ketoesters, and malonates. researchgate.netacs.org The products of these reactions are highly functionalized molecules with a 1,5-dioxygenated pattern, serving as versatile intermediates for further chemical transformations. wikipedia.org
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type | Reference |
| β-Trifluoromethyl α,β-unsaturated 2-acyl thiazole | Diethyl malonate | Tertiary amine–thiourea (B124793), 9–10 kbar | Adduct with quaternary stereocenter | acs.org |
| β-Perfluorinated enone | Electron-rich heterocycle | Not specified | Heterocyclic adduct | researchgate.net |
| α,β-Unsaturated carbonyl compound | Enolate (e.g., from malonates) | Base | 1,5-dicarbonyl compound | wikipedia.orgorganic-chemistry.org |
Advanced Synthetic Approaches
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for scalability. semanticscholar.orgacs.org These benefits are particularly relevant for fluorination reactions, which can be highly exothermic or involve toxic gases.
Methodologies have been developed for the α-trifluoromethylation of ketones using continuous-flow systems. nih.gov One such two-step procedure involves the in situ conversion of a ketone to its silyl enol ether, which is then mixed with a CF3 radical source and irradiated with visible light in a flow reactor. nih.gov This process, using an inexpensive photoredox catalyst like Eosin Y, can be completed in as little as 20 minutes. nih.gov
Flow chemistry has also been applied to the synthesis of trifluoromethyl ketones from carboxylic acids and the deoxyfluorination of ketones using sulfur tetrafluoride (SF4) and diethylamine. acs.orgorganic-chemistry.org The use of flow reactors for gas-liquid reactions, such as those involving fluorinated gases, allows for precise control of reaction parameters and can lead to complete consumption of the gaseous reagent, improving efficiency and safety. semanticscholar.org
| Reaction Type | Substrate | Key Reagents | System | Advantages | Reference |
| α-Trifluoromethylation | Ketones | Silyl enol ether, CF3 radical source, Eosin Y | Visible light flow reactor | Rapid (20 min), metal-free | nih.gov |
| Trifluoromethylation | Carboxylic Acids | Fluoroarene | Continuous flow | Mild conditions, no external additives | organic-chemistry.org |
| Deoxyfluorination | Ketones | Sulfur tetrafluoride (SF4), Diethylamine | Continuous flow | Improved safety, minimized byproducts | acs.org |
Mechanochemical Synthesis Conditions
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging green chemistry technique that often proceeds in the absence of solvents and at room temperature. mdpi.combioengineer.org This approach has been successfully applied to the synthesis of various fluorinated compounds.
Solvent-free mechanochemical methods, such as manual grinding or ball milling, have been used to synthesize fluorinated imines from fluorinated benzaldehydes and various amines with good to excellent yields in very short reaction times (e.g., 15 minutes). mdpi.comnih.gov The yields are often comparable or superior to those obtained through conventional solution-based methods. nih.gov
While direct synthesis of 3,4,4-trifluorobut-3-en-2-one via mechanochemistry is not extensively documented, the principles have been applied in related areas. For example, mechanochemical techniques have been used to synthesize fluorinated polyacetylenes and to generate fluorinating agents like potassium fluoride (KF) directly from fluoropolymer waste, highlighting the potential of this solvent-free method in fluorine chemistry. bioengineer.orgnih.gov The technique has also been employed for the synthesis of nanostructured solid fluorides using NH4F as the fluorinating agent. morressier.com
| Synthesis Target | Reactants | Method | Key Features | Reference |
| Fluorinated Imines | Fluorinated benzaldehydes, Anilines/Benzylamines | Manual grinding | Solvent-free, rapid (15 min), high yields | mdpi.comnih.gov |
| Fluorinated Polyacetylene | Custom monomer | Ultrasonication (force activation) | Access to otherwise inaccessible materials | nih.gov |
| Nanocrystalline Metal Fluorides | Alkaline earth metal hydroxides, NH4F | Manual shaking/milling | Solvent-free, phase-pure products | morressier.com |
Stereoselective and Asymmetric Synthesis
Control of Enone Stereochemistry
The geometry of the carbon-carbon double bond in enones, described as E (entgegen) or Z (zusammen), is critical as it influences the molecule's reactivity and the stereochemical outcome of subsequent reactions. The designation is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) sequence rules. pressbooks.publibretexts.org If the higher-priority groups are on opposite sides of the double bond, the configuration is E; if they are on the same side, it is Z. pressbooks.publibretexts.org
Several synthetic strategies allow for the control of enone stereochemistry. The Wittig reaction is a classic method for forming alkenes with good stereocontrol. For example, β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles have been prepared using the Wittig reaction between trifluoromethyl ketones and a stabilized ylide. acs.org
Another stereospecific method involves the conversion of boronic esters into enones. nih.gov This process proceeds through the reaction of a boronic ester with lithiated methoxyallene, followed by a proton-triggered 1,2-migration and subsequent oxidation to yield the enone with a defined stereochemistry. nih.gov Furthermore, diastereodivergent and enantioselective approaches have been developed for synthesizing complex molecules containing a trifluoromethyl-substituted stereocenter, where the control over alkene geometry in precursors is paramount. nih.gov High stereoselectivity has also been observed in Michael additions involving trifluorovinyl acceptors, underscoring the influence of the fluorine substituents on the stereochemical course of the reaction. researchgate.net
| Method | Precursors | Key Feature | Outcome | Reference |
| Wittig Reaction | Trifluoromethyl ketone, Stabilized ylide | Formation of C=C bond | β-Trifluoromethyl α,β-unsaturated enone | acs.org |
| Boronic Ester Conversion | Boronic ester, Lithiated methoxyallene | Stereospecific 1,2-migration | Stereochemically pure enone | nih.gov |
| Michael Addition | Trifluorovinyl acceptor, Nucleophile | Substrate control | High stereoselectivity in adduct | researchgate.net |
Chiral Induction in Reactions Involving Trifluorobut-3-en-2-one Analogues
The introduction of chirality in molecules containing a trifluoromethyl group is a critical challenge in synthetic chemistry, with significant implications for the development of new pharmaceuticals and agrochemicals. While specific studies on the chiral induction of this compound are not extensively documented, research on analogous trifluoromethylated compounds provides valuable insights into potential asymmetric synthetic routes.
One effective strategy for achieving high enantioselectivity is through the use of chiral catalysts in reactions involving trifluoromethylated substrates. For instance, asymmetric Mannich reactions of (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine with malonic acid derivatives have been shown to be highly effective. rsc.org The choice of base catalyst in these reactions is crucial for controlling the diastereoselectivity. Inorganic bases like n-BuLi or organic bases such as DMAP tend to favor the formation of (R,SS)-β-aminomalonates, while phosphazene bases can lead to the (S,SS)-diastereomer with high selectivity. rsc.org This stereodivergent approach allows for the synthesis of both (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. rsc.org
Another powerful method for asymmetric synthesis is the ketone-ene reaction. A chiral indium(III)-pybox complex has been successfully employed to catalyze the asymmetric ketone-ene reaction of trifluoropyruvate with 1,1-disubstituted alkenes. nih.gov This reaction proceeds smoothly to afford enantioenriched tertiary homoallylic alcohols in excellent yields and with high enantiomeric excess. nih.gov The counterion of the indium complex plays a significant role in the observed stereoselectivity. nih.gov
Furthermore, organocatalysis has emerged as a potent tool for the enantioselective functionalization of trifluoromethyl-containing compounds. For example, the enantioselective electrophilic trifluoromethylthiolation of β-ketoesters can be mediated by a chiral Lewis base or a phase-transfer catalyst (PTC). nih.gov Quinine and its derivatives have proven to be effective catalysts in these transformations, leading to products with high yields and excellent enantioselectivity. nih.gov
These examples, while not directly involving this compound, highlight the potential for applying similar chiral catalysts and asymmetric methodologies to achieve the enantioselective synthesis of its derivatives and analogues.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The efficiency of synthetic pathways leading to trifluorobut-3-en-2-one analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.
A notable example is the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a close analogue of the target compound. One synthetic approach involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether. The choice of the organic base in this reaction is critical. While pyridine can be used, it leads to high production costs and environmental concerns. organic-chemistry.org Replacing pyridine with N-methylmorpholine or N-methylimidazole has been shown to improve product quality, reduce environmental pollution, and simplify the post-treatment process, ultimately leading to higher yields and solving the problem of product degradation during solvent evaporation. organic-chemistry.org A patent describes a preparation method achieving a yield of 99.2% with a GC purity of 99.4% using N-methylimidazole as the base in dichloroethane at 0-10 °C. organic-chemistry.org
The preparation of 4,4,4-trifluorobut-2-yn-1-ones, which are precursors to some trifluorobutenone derivatives, also benefits from optimized conditions. These ynones can be synthesized via the oxidation of the corresponding propargylic alcohols. nih.gov The reaction conditions, such as the oxidant, solvent, and temperature, must be carefully controlled to maximize the yield and minimize the formation of byproducts. nih.gov
In the context of improving yields for α,β-unsaturated ketones in general, various strategies have been developed. For instance, a nickel-catalyzed C–H arylation and alkylation of aldehydes followed by a Wittig reaction provides a modular assembly of chalcones (a type of enone). acs.org Optimization of this process revealed that using water as the solvent at 120 °C for the Wittig reaction step resulted in a desired chalcone in 92% yield. acs.org
The following tables summarize some of the optimized reaction conditions and resulting yields for the synthesis of analogues of this compound.
Table 1: Optimization of Base and Solvent for the Synthesis of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (GC, %) | Reference |
| 1 | N-methylimidazole | Dichloroethane | 0-10 | 99.2 | 99.4 | organic-chemistry.org |
| 2 | Diisopropylethylamine | Not specified | Not specified | 40 | 96 | organic-chemistry.org |
This interactive table allows for sorting and filtering of data.
Table 2: Selected Optimized Conditions for Reactions Yielding Enone Analogues
| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Wittig Reaction | Aldehyde, Aryl iodide | Nickel catalyst, then Wittig reagent | Water | 120 | 92 | acs.org |
| Oxidation of Alkyl Halide | (1-chloroethyl)benzene | Ru-3 complex, NaOH | Dioxane/Water | Not specified | 85 | acs.org |
| Oxidation of Alkyl Halide | (1-bromoethyl)benzene | Ru-3 complex, NaOH | Dioxane/Water | Not specified | 84 | acs.org |
This interactive table allows for sorting and filtering of data.
These findings underscore the importance of systematic optimization of reaction parameters to achieve high yields and purity in the synthesis of trifluorobut-3-en-2-one derivatives and their analogues.
Reactivity and Reaction Mechanisms of Trifluorobut 3 En 2 One Analogues
Nucleophilic Addition Reactions to the Enone System
The electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms on the double bond enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by nucleophiles.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.org In the context of trifluorinated enones, this reaction provides a powerful tool for the introduction of functionalized alkyl chains. The general mechanism involves the addition of a stabilized enolate, such as that derived from diethyl malonate, to the electron-deficient β-carbon of the enone. masterorganicchemistry.com This is followed by protonation of the resulting enolate to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.comlibretexts.org
The best yields in Michael reactions are typically achieved when a stable enolate ion, like that from a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone. libretexts.org The reaction is catalyzed by a base, which deprotonates the C-nucleophile to generate the reactive enolate. masterorganicchemistry.com
Table 1: Examples of Michael Acceptors and Donors libretexts.org
| Michael Acceptor (α,β-Unsaturated Carbonyl Compound) | Michael Donor (Stable Enolate Precursor) |
| 3-Buten-2-one | Diethyl malonate |
| Propenal | β-Diketone |
| Ethyl propenoate | β-Keto ester |
| Propenenitrile | β-Keto nitrile |
| Nitroethylene | Nitro compound |
An enantioselective Michael addition of malonates to α,β-unsaturated aryl esters has been successfully achieved using an isothiourea catalyst, yielding products with excellent enantioselectivity and complete regioselectivity. nih.gov
Organometallic reagents are crucial in organic synthesis for forming new carbon-carbon bonds. Organozinc and Grignard reagents are prominent examples, though they exhibit different reactivity profiles towards α,β-unsaturated systems. dalalinstitute.com
Organozinc Compounds: These reagents are generally less reactive than Grignard reagents and are known for their high functional group tolerance. wikipedia.orgsigmaaldrich.com The reaction of organozinc reagents with enones can proceed via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition. The Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of the carbonyl substrate, is an advantageous method. wikipedia.orguwimona.edu.jm Highly reactive Rieke® Zinc can react directly with alkyl, aryl, and vinyl bromides or chlorides, tolerating sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.com
Grignard Reagents: In contrast to organozinc compounds, Grignard reagents typically favor 1,2-addition to the carbonyl carbon of enones, rather than conjugate addition. masterorganicchemistry.comdalalinstitute.com The steric hindrance around the carbonyl group and the Grignard reagent itself can significantly impact the reaction outcome. dalalinstitute.com
The reaction of fluorinated enones, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with phosphorus nucleophiles like diethyl phosphite, tributyl phosphine, and tris(diethylamino) phosphine has been investigated. documentsdelivered.com These reactions lead to the formation of various organophosphorus compounds, demonstrating the versatility of the enone system in constructing carbon-phosphorus bonds.
Cyclization and Annulation Reactions
The unique reactivity of trifluorinated enones makes them valuable precursors for the synthesis of various cyclic and heterocyclic compounds.
Cyclocondensation reactions involving trifluorinated enones provide access to a wide array of fluorine-containing heterocycles, which are of significant interest in medicinal and materials chemistry.
The reaction of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one with 1,3-bis(silyloxy)-1,3-butadienes (Danishefsky's dienes) can lead to different products depending on the Lewis acid used. nih.gov A TiCl₄-mediated [3+3] cyclocondensation affords functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols. nih.gov In contrast, using Me₃SiOTf as the Lewis acid with dienes unsubstituted at the C-4 position results in trifluoromethyl-substituted pyran-4-ones, while C-4 substituted dienes yield trifluoromethylated cyclohexenones. nih.gov
Acid-promoted cyclizations of trifluorinated butenone derivatives offer an efficient route to trifluoromethyl-substituted indenes. For instance, 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles and their trimethylsilyl (TMS) ethers undergo quantitative cyclization in sulfuric acid at room temperature to form 1-aryl-3-trifluoromethyl-1H-indenes. nih.govdntb.gov.ua This reaction is believed to proceed through the formation of a highly reactive CF₃-propargyl cation intermediate. dntb.gov.ua
Similarly, 1-aryl-4,4,4-trichlorobut-2-en-1-ones can be cyclized to 3-trichloromethylindan-1-ones in the presence of a Brønsted superacid like triflic acid (TfOH) at elevated temperatures. beilstein-journals.orgsemanticscholar.org The reaction mechanism involves the protonation of the carbonyl oxygen, leading to a reactive intermediate that undergoes intramolecular cyclization. beilstein-journals.orgsemanticscholar.org Precursor 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones also undergo dehydration and subsequent cyclization under the same conditions to yield the corresponding indanones. beilstein-journals.orgsemanticscholar.org
Intermolecular and Intramolecular Annulations
Annulation reactions involving β-trifluoromethyl enones serve as powerful methods for constructing complex cyclic structures. These reactions leverage the electrophilic nature of the enone to engage with various partners, leading to the formation of carbocyclic and heterocyclic systems.
A notable example is the highly enantioselective [3+2] annulation between 3-butynoates and β-trifluoromethyl enones. acs.org This reaction, promoted by a synergistic binary catalytic system of a simple amine and a chiral phosphine, yields trifluoromethylated cyclopentenes with three adjacent stereogenic centers. acs.org The process occurs in good yields with high diastereo- and enantioselectivity. acs.org The key to this transformation is the dual role of the catalyst system, where the amine facilitates alkyne isomerization and the chiral phosphine controls the stereochemistry of the subsequent cyclization. acs.org
Furthermore, copper-catalyzed annulation reactions of enynones with trifluoromethylating agents, such as Togni's reagent, provide an efficient route to trifluoromethylated 1-indanones featuring an all-carbon quaternary center. researchgate.netnih.gov These reactions can be directed to produce different products; for instance, using Togni's reagent with chloro- or bromotrimethylsilane affords halo- and CF3-containing 1-indenones. researchgate.net The mechanism involves a radical-triggered addition/annulation cascade, demonstrating a method for multi-bond formation in a single operation. researchgate.netnih.gov
| Reaction Type | Reactants | Catalyst/Promoter | Product | Key Features | Ref |
| [3+2] Annulation | β-Trifluoromethyl enones, 3-Butynoates | Amine / Chiral Phosphine | Trifluoromethylated cyclopentenes | High enantioselectivity; three contiguous stereocenters. | acs.org |
| Annulation-Trifluoromethylation | 1,6-Enynones, Togni's reagent | Cu(OTf)2 | Trifluoromethylated 1-indanones | Forms an all-carbon quaternary center. | researchgate.net |
| Annulation-Halotrifluoromethylation | Enynones, Togni's reagent, TMS-Cl/Br | Cu(I) | Halo- and CF3-containing 1-indenones | Multibond formation; synthesis of quaternary centers. | researchgate.netnih.gov |
Other Significant Chemical Transformations
Oxidation and Reduction Chemistry
The carbonyl and olefin moieties in trifluorobut-3-en-2-one analogues are susceptible to both oxidation and reduction, leading to a variety of useful derivatives.
Reduction The ketone functionality is readily reduced to a secondary alcohol using standard reducing agents. Sodium borohydride (NaBH₄) is particularly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This is typically performed in alcoholic solvents like methanol or ethanol. chemguide.co.ukharvard.edu The reduction of a ketone like 3,4,4-trifluorobut-3-en-2-one would yield the corresponding secondary alcohol, 3,4,4-trifluorobut-3-en-2-ol. masterorganicchemistry.comacs.orgacs.org Under certain conditions, such as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C), the carbon-carbon double bond can also be reduced. This type of hydrogenation is often observed as a side reaction during processes like hydroformylation. wikipedia.org
Oxidation The oxidation of the ketone group can be achieved through reactions like the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemrxiv.org For a vinyl ketone, this transformation would convert the ketone moiety into an ester group, fundamentally altering the compound's structure and reactivity. chemrxiv.org Additionally, the entire molecule can be subject to oxidation. For instance, the atmospheric oxidation of methyl vinyl ketone by OH radicals leads to cleavage of the molecule and the formation of smaller oxygenated products like methylglyoxal and glycolaldehyde. copernicus.org This demonstrates that under strong oxidative conditions, the carbon backbone of the enone can be fragmented. copernicus.org
| Transformation | Reagent | Functional Group Targeted | Product Type | Ref |
| Reduction | Sodium Borohydride (NaBH₄) | Ketone (C=O) | Secondary Alcohol | masterorganicchemistry.comlibretexts.org |
| Reduction | H₂ / Palladium Catalyst | Alkene (C=C) | Alkane | wikipedia.org |
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Ketone (C=O) | Ester | chemrxiv.org |
| Oxidation | OH Radicals | Whole Molecule | Smaller Oxygenated Fragments | copernicus.org |
Substitution Reactions
Analogues such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one are excellent substrates for nucleophilic substitution reactions, where the alkoxy group acts as a leaving group. researchgate.net The high electrophilicity of the β-carbon, enhanced by the trifluoromethyl group, facilitates attack by various nucleophiles.
Reactions with organometallic reagents show varied outcomes. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide results in the substitution of the ethoxy group. researchgate.net In contrast, reactions with organozinc compounds tend to produce 1,2-addition to the carbonyl group. researchgate.net Phosphorus nucleophiles also react readily; diethyl phosphite adds to the enone system, leading to trifluoromethyl-containing phosphonates after an Arbuzov-type rearrangement. researchgate.net These substitution reactions provide a versatile platform for synthesizing a wide array of trifluoromethyl-containing compounds, including heterocycles and N-protected amino acids.
| Nucleophile | Substrate | Product Type | Key Feature | Ref |
| Phenylmagnesium Bromide | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethoxy Group Substitution Product | C-C bond formation at C4. | researchgate.net |
| Diethyl Phosphite | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Trifluoromethyl-containing Phosphonate | C-P bond formation. | researchgate.net |
| Organozinc Compounds | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 1,2-Addition Product | Nucleophilic attack at the carbonyl carbon. | researchgate.net |
Isomerization and Proton Transfer Reactions
Trifluorobut-3-en-2-one analogues can undergo several types of isomerization reactions, which are often driven by the formation of a more thermodynamically stable product or mediated by external stimuli like light. These transformations typically involve proton transfer steps.
A common isomerization for α,β-unsaturated carbonyl compounds is the migration of the double bond to the β,γ-position. This can be achieved through a contra-thermodynamic process involving photoenolization. acs.org Irradiation of an α,β-unsaturated ester, a related system, can generate a transient photoketene hemiacetal, which upon enantioselective protonation by a chiral acid, yields the β,γ-alkenyl ester. acs.org This process represents a formal 1,3-proton transfer. acs.org
Another fundamental process is keto-enol tautomerization, a classic equilibrium involving proton transfer that can be catalyzed by acid or base. In the context of α,β-unsaturated ketones, this can lead to the formation of an enol or dienol intermediate, which can then be protonated at a different position to yield an isomer. youtube.com More complex skeletal rearrangements are also possible. For example, α,β-unsaturated ketones can be converted in two steps to α-oxygenated β,γ-unsaturated ketones via a rearrangement of an intermediate bis(allylic) alcohol catalyzed by p-toluenesulfonic acid. rsc.org
| Isomerization Type | Substrate Type | Conditions | Product Type | Mechanism Highlight | Ref |
| Positional Isomerization | α,β-Unsaturated Ester | Photochemical, Chiral Acid | β,γ-Unsaturated Ester | Enantioselective protonation of a photoketene intermediate. | acs.org |
| Skeletal Rearrangement | α,β-Unsaturated Ketone | Acid Catalyst (p-TsOH) | α-Oxygenated β,γ-Unsaturated Ketone | Rearrangement of a bis(allylic) alcohol intermediate. | rsc.org |
| Tautomerization | α,β-Unsaturated Ketone | Acid or Base | Enol/Dienol Intermediate | Equilibrium-driven proton transfer. | youtube.com |
Coupling Reactions (e.g., with diazonium salts)
Coupling reactions are fundamental C-C bond-forming processes in organic synthesis. For trifluorobut-3-en-2-one analogues, the alkene moiety is a suitable handle for such transformations, most notably the Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.org
In this context, this compound would act as the alkene component, reacting with an aryl or vinyl halide to form a more substituted alkene. organic-chemistry.org The reaction mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.org A highly relevant variant is the Mizoroki-Heck reaction of gem-difluoroalkenes that proceeds via a directing group-assisted C–F bond activation. acs.org This allows for a formal cross-coupling between the C-F bond of one alkene and the C-H bond of another, producing monofluorinated 1,3-dienes with high stereoselectivity. acs.org While specific examples with diazonium salts are less common, the Heck reaction represents a powerful and versatile coupling strategy for this class of fluorinated alkenes. wikipedia.orgorganic-chemistry.org
| Reaction Name | Reactants | Catalyst | Key Intermediate | Product Feature | Ref |
| Mizoroki-Heck Reaction | Alkene (e.g., trifluorobutenone), Aryl/Vinyl Halide | Palladium(0) Complex | Alkyl Palladium(II) | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
| C-F Alkenylation (Heck-type) | gem-Difluoroalkene, Alkene | Palladium(0) Complex | Vinylpalladium(II) | Monofluorinated 1,3-Diene | acs.org |
Hydroformylation Reactions
Hydroformylation, or the oxo process, is a large-scale industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce aldehydes. wikipedia.orgmt.com The reaction requires synthesis gas (a mixture of CO and H₂) and a transition metal catalyst, typically based on rhodium or cobalt. wikipedia.orglibretexts.org
The alkene in this compound is susceptible to hydroformylation. Rhodium-based catalysts, often modified with phosphine or phosphite ligands, are highly effective for this transformation. researchgate.netresearchgate.net The reaction can produce two regioisomeric aldehydes: a linear aldehyde resulting from addition to the terminal carbon and a branched aldehyde from addition to the internal carbon. mt.comlibretexts.org For electron-deficient olefins, the regioselectivity can be influenced by the catalyst system and reaction conditions. acs.org Research on the asymmetric hydroformylation of fluorinated olefins using chiral phosphine-phosphite ligands (like BINAPHOS) with rhodium catalysts has demonstrated that high enantioselectivity can be achieved, yielding chiral aldehydes. acs.org This indicates that substrates like trifluorobut-3-en-2-one are viable for conversion into valuable, optically active building blocks. acs.org
| Catalyst System | Substrate Type | Key Outcome | Conditions | Product(s) | Ref |
| Rh(acac)(CO)₂ / BINAPHOS | Fluorinated Olefins | Asymmetric Hydroformylation | H₂/CO, Benzene | Chiral Branched and Linear Aldehydes | acs.org |
| HCo(CO)₄ | Terminal Alkenes | Regioselectivity | High Temp./Pressure | Mixture of Linear and Branched Aldehydes | libretexts.org |
| Rhodium / Phosphite Ligands | 1-Alkenes | High Selectivity for Linear Aldehyde | Low Temp./Pressure | Linear Aldehyde | researchgate.net |
Mechanistic Investigations and Reaction Pathways
The reactivity of this compound and its analogues is a subject of significant interest due to the compound's electron-deficient nature, conferred by the trifluoromethyl group and the conjugated double bond. This section delves into the mechanistic underpinnings of reactions involving these fluorinated enones, exploring the transient species that govern reaction pathways, the factors controlling selectivity, and the influence of external parameters on the final products.
Identification and Characterization of Reactive Intermediates
The reaction pathways of trifluorobut-3-en-2-one analogues are often dictated by the formation of specific reactive intermediates. Understanding these transient species is key to predicting and controlling the outcome of a given transformation. Key intermediates identified in studies of related compounds include CF3-allyl cations, enolates, and trifluoroacetylketene O,N-acetals.
CF3-Allyl Cations: In the presence of strong acids or Lewis acids, trifluoromethyl-containing allyl alcohols, which can be considered precursors or derivatives of the butenone system, are known to generate CF3-allyl cations. researchgate.net Protonation of the hydroxyl group followed by elimination of a water molecule leads to a carbocation that is delocalized across the allyl system. researchgate.net The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the stability and reactivity of these cations, directing the subsequent attack of nucleophiles. researchgate.net For instance, reactions of CF3-allyl alcohols with arenes in the presence of iron(III) chloride lead to the formation of CF3-alkenes, proceeding through the formation of an intermediate allyl cation. researchgate.net
Enolates: Like other ketones, trifluorobut-3-en-2-one analogues can form enolates under basic conditions. The abstraction of an α-proton from the carbon adjacent to the carbonyl group results in an enolate ion. This intermediate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol reactions. doubtnut.com The regioselectivity of enolate formation and its subsequent reactions are crucial aspects of the reactivity of these ketones.
Trifluoroacetylketene O,N-acetals: These intermediates are formed from the reaction of related trifluoroacetylketene O,O-acetals with primary amines. unifesp.br This transformation, which can be efficiently carried out in water, involves an enamination process where a primary amine displaces one of the alkoxy groups. unifesp.br The resulting trifluoroacetylketene O,N-acetals are stable, isolable compounds that serve as versatile building blocks in heterocyclic synthesis. unifesp.brwikipedia.org
Analysis of Regioselectivity and Stereoselectivity
Regioselectivity and stereoselectivity are critical considerations in the reactions of trifluorobut-3-en-2-one analogues, defining the constitutional and spatial arrangement of the products.
Regioselectivity: The presence of multiple reactive sites in trifluorobutenone analogues—namely the carbonyl carbon and the β-carbon of the α,β-unsaturated system—leads to questions of regioselectivity. Nucleophilic attack can occur at either the carbonyl group (1,2-addition) or the carbon-carbon double bond (1,4-conjugate addition). The outcome is dependent on the nature of the nucleophile and the reaction conditions. rsc.org For example, the reaction of perfluoro-3,4-dimethylhex-3-en-2-one with primary and secondary amines demonstrates this principle. Primary amines tend to yield azetines, suggesting a complex reaction pathway likely initiated by attack at the double bond, while secondary amines can lead to unsaturated amides, indicating a different regiochemical preference. rsc.org
Table 1: Regioselectivity in the Reaction of Perfluoro-3,4-dimethylhex-3-en-2-one with Amines
| Reactant Amine | Product(s) | Inferred Site of Initial Attack |
| Ethylamine | Azetine | Double Bond |
| Cyclohexylamine | Azetine | Double Bond |
| tert-Butylamine | Azetine and Ketenimine | Double Bond |
| Diethylamine | Unsaturated Amide, N,N-diethyltrifluoroethanamide | Carbonyl Group / Double Bond |
| Piperidine | Unsaturated Amide, Ethanamide, Piperidyl Ketone | Carbonyl Group / Double Bond |
| Dimethylamine | Disubstituted Unsaturated Ketone | Double Bond |
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.orgyoutube.com In reactions involving the creation of new stereocenters, the facial selectivity of the attack on the planar enone system is of paramount importance. The approach of a reagent can be influenced by the steric bulk of the substituents already present in the molecule, leading to the formation of one diastereomer or enantiomer in excess. wikipedia.orgmasterorganicchemistry.com For instance, in reactions leading to cyclic products, the relative stereochemistry of the newly formed chiral centers is a key outcome. rsc.org The formation of a specific stereoisomer is often rationalized by considering the transition state energies, where the path of lower energy is favored. youtube.com
Influence of Substituent Effects and Reaction Conditions on Reaction Outcomes
The course of a chemical reaction involving trifluorobut-3-en-2-one analogues can be profoundly influenced by both the intrinsic electronic properties of the molecule (substituent effects) and the external environment (reaction conditions).
Substituent Effects: Substituents on the butenone framework can either donate or withdraw electron density, thereby altering the reactivity of the molecule. lumenlearning.comucalgary.ca Electron-donating groups can activate the system towards electrophilic attack, while electron-withdrawing groups, like the trifluoromethyl group, deactivate the ring for electrophilic substitution but activate it for nucleophilic attack. libretexts.orglibretexts.orgyoutube.com The position of these substituents also directs the regiochemical outcome of reactions. For example, in aromatic systems, which can be used as an analogy, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups direct them to the meta position. ucalgary.calibretexts.org
Table 2: General Influence of Substituent Electronic Effects on Reactivity
| Substituent Type | Electronic Effect | Influence on Reactivity towards Nucleophiles |
| Electron-Donating (e.g., -OCH3, -CH3) | +I, +R | Decreases reactivity |
| Electron-Withdrawing (e.g., -CF3, -NO2) | -I, -R | Increases reactivity |
Reaction Conditions: Parameters such as solvent, temperature, and the presence or absence of a catalyst can dramatically alter the reaction pathway and the distribution of products. For example, the formation of acetals from ketones requires an acid catalyst and often the removal of water to drive the equilibrium towards the product. nih.govyoutube.comlibretexts.org The choice of acid catalyst can be critical, as highly acidic conditions might be incompatible with other acid-sensitive functional groups within the molecule. nih.gov Similarly, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with various nucleophiles can be guided to produce a range of heterocyclic compounds by carefully selecting the reaction partners and conditions. researchgate.net The use of a thiazolium-catalyzed Stetter reaction, for instance, opens up a specific pathway for the formation of 1,4-dicarbonyl compounds. researchgate.net
Computational and Theoretical Studies on Trifluorobut 3 En 2 One Derivatives
Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the pathways of chemical reactions. For 3,4,4-Trifluorobut-3-en-2-one, these calculations could predict the transition states and energy barriers for various reactions, such as nucleophilic additions to the carbonyl group or the fluorinated double bond. Understanding these energy profiles is crucial for designing synthetic routes and predicting reaction outcomes.
Investigation of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Computational methods can determine a range of reactivity descriptors for this compound. These would include:
Molecular Electrostatic Potential (MEP) maps: To visualize the electron-rich and electron-poor regions of the molecule, identifying sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would indicate the molecule's ability to donate or accept electrons.
Natural Bond Orbital (NBO) analysis: To understand charge distribution, hybridization, and delocalization of electrons within the molecule.
A hypothetical data table for such properties is presented below.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | (Not Available) |
| LUMO Energy | (Not Available) |
| HOMO-LUMO Gap | (Not Available) |
| Dipole Moment | (Not Available) |
| Natural Atomic Charges (C1, C2, C3, C4, O, F) | (Not Available) |
Data is hypothetical and for illustrative purposes only, as no published research was found.
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of this compound would significantly influence its reactivity and interactions. Conformational analysis using computational methods could identify the most stable conformers and the energy barriers for their interconversion. This would involve rotating the single bonds in the molecule to map the potential energy surface. The presence of a double bond also introduces the possibility of E/Z isomerism, and computational studies could determine the relative stabilities of these isomers.
Examination of Non-Covalent Interactions and Solvent Effects
Non-covalent interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions, can play a crucial role in determining the preferred conformation and reactivity of a molecule. For this compound, the highly electronegative fluorine atoms and the carbonyl group would likely lead to significant intramolecular interactions.
Furthermore, the behavior of the molecule in different solvents can be simulated using computational models like the Polarizable Continuum Model (PCM). These studies would predict how the solvent influences the molecule's structure, stability, and reactivity.
Prediction of Acidity and Basicity in Trifluorinated Systems
The acidity of the protons in this compound and the basicity of the carbonyl oxygen could be predicted computationally. By calculating the energies of the molecule and its corresponding conjugate acid and base, the pKa and pKb values can be estimated. The presence of the trifluoromethyl group is expected to have a significant impact on the acidity of the neighboring protons.
Applications of Trifluorobut 3 En 2 One Derivatives As Building Blocks and Synthetic Intermediates
Construction of Fluorinated Heterocyclic Scaffolds
The strategic placement of reactive sites in 3,4,4-Trifluorobut-3-en-2-one derivatives makes them ideal starting materials for cyclization and cyclocondensation reactions. Their ability to react with a variety of binucleophilic reagents provides direct access to a diverse range of five- and six-membered fluorinated heterocycles.
Synthesis of Pyrroles and Pyrazoles
Trifluoromethyl-substituted pyrroles and pyrazoles are key structural motifs in many biologically active compounds. The enone structure of this compound derivatives serves as a reliable platform for constructing these five-membered rings.
For the synthesis of pyrazoles , the most common method involves the cyclocondensation of a trifluoromethylated β-dicarbonyl equivalent, such as ETFBO, with hydrazine derivatives. rsc.org This reaction typically proceeds with high regioselectivity, yielding pyrazoles with a trifluoromethyl group at the 3- or 5-position, depending on the reaction conditions and the substituents on the hydrazine. The enhanced lipophilicity and metabolic stability imparted by the -CF3 group make these resulting pyrazoles attractive for drug development. rsc.org
For pyrroles , derivatives like ETFBO can be utilized to prepare trifluoromethyl-substituted versions of these heterocycles. researchgate.net One synthetic route involves an addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction to construct the necessary carbon framework, which can then be cyclized to form the pyrrole (B145914) ring. researchgate.net
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrroles and Pyrazoles
| Precursor | Reagent | Product Class | Ref. |
|---|---|---|---|
| (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) | Hydrazine Derivatives | Pyrazoles | rsc.org |
Derivatization to Isoxazoles and Pyrimidines
The 1,3-dielectrophilic nature of the butenone system is also exploited for the synthesis of other important heterocycles like isoxazoles and pyrimidines.
Isoxazoles containing a trifluoromethyl group are readily prepared through the reaction of this compound derivatives with hydroxylamine. The reaction follows a cyclocondensation pathway where the hydroxylamine attacks both the carbonyl carbon and the β-carbon of the enone system, leading to the formation of the five-membered isoxazole ring.
For the synthesis of pyrimidines , trifluorinated precursors such as 4,4,4-trifluorobut-2-yn-1-ones, which are closely related to the title compound, can be used as Michael acceptors in reactions with amidines or urea. mdpi.com The process typically involves an initial conjugate addition followed by cyclization and dehydration to afford the aromatic pyrimidine (B1678525) ring. For instance, 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones react with urea in the presence of hydrochloric acid to yield 4-trifluoromethyl-2(1H)-pyrimidinones. researchgate.net
Table 2: Synthesis of Trifluoromethyl-Substituted Isoxazoles and Pyrimidines
| Precursor Derivative | Reagent | Product Class | Ref. |
|---|---|---|---|
| 4,4,4-Trifluorobut-3-en-2-one | Hydroxylamine | Isoxazoles | - |
| 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones | Urea | Pyrimidinones | researchgate.net |
Synthesis of Trifluoromethylpyridines and Related Aromatic Systems
Trifluoromethylpyridines (TFMPs) are crucial components in a large number of modern agrochemicals and pharmaceuticals. (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is among the most commonly used trifluoromethyl-containing building blocks for the construction of the pyridine (B92270) ring via cyclocondensation reactions. This approach allows for the regioselective introduction of the trifluoromethyl group into the pyridine scaffold, a task that can be challenging using direct trifluoromethylation methods. The versatility of this method enables the synthesis of various isomers, including 4- and 6-trifluoromethyl-substituted pyridines, which are found in numerous commercial products.
Table 3: Examples of Trifluoromethylpyridines Synthesized from ETFBO
| Product | Application Area | Ref. |
|---|---|---|
| Pyridone Intermediate for Pyroxsulam | Agrochemical (Herbicide) | researchgate.net |
| Intermediate for Bicyclopyrone | Agrochemical (Herbicide) | researchgate.net |
Preparation of Bicyclic Heterocycles
The dienophilic nature of the activated double bond in this compound derivatives allows them to participate in cycloaddition reactions to form bicyclic systems. A notable example is the [4+2] cycloaddition (Diels-Alder) reaction. Research has shown that (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) reacts with triethyl phosphite upon heating. researchgate.net In this reaction, the butenone acts as the dienophile, leading to the formation of a bicyclic 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. researchgate.net This demonstrates the utility of the compound in constructing more complex, three-dimensional heterocyclic frameworks containing multiple heteroatoms.
Access to Thiadiazine 1-oxides
Derivatives such as β-alkoxyvinyl trifluoromethyl ketones are effective precursors for the synthesis of 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. These three-dimensional heterocyclic structures are formed through a reaction with sulfonimidamides. A particularly efficient method for this transformation utilizes solvent-free mechanochemical conditions. In this process, a mixture of the sulfonimidamide and the β-alkoxyvinyl trifluoromethyl ketone is subjected to ball milling, often with an organic base like pyridine and silica as a grinding auxiliary, to promote the cyclization and afford the desired thiadiazine 1-oxide products in high yields.
Table 4: Mechanochemical Synthesis of Thiadiazine 1-oxides
| Reactant 1 | Reactant 2 | Conditions | Product Class | Ref. |
|---|
Synthesis of Other Fluorinated Organic Molecules
The unique reactivity profile of this compound and its derivatives has been harnessed to create a wide range of valuable fluorinated compounds. These applications highlight the compound's role as a versatile platform for introducing fluorine into more complex molecular scaffolds.
Formation of β-Amino Enones
β-Amino enones are important synthetic intermediates, serving as precursors for various heterocyclic compounds and biologically active molecules. The reaction of fluorinated enones with amines provides a direct route to fluorinated β-amino enones. While specific studies detailing the reaction of this compound with a wide range of amines are not extensively documented in readily available literature, the general reactivity of α,β-unsaturated ketones suggests that it would readily undergo conjugate addition with primary and secondary amines to yield the corresponding β-amino enones. This reaction is a fundamental transformation in organic chemistry, driven by the electrophilic nature of the β-carbon of the enone system.
A closely related and well-documented reaction is the synthesis of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one from the trifluoroacetylation of ethyl vinyl ether followed by a reaction with dimethylamine. thieme-connect.com This enamino ketone is a stable and versatile derivative that can be used in further synthetic transformations.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary/Secondary Amine | β-Amino Enone | Conjugate Addition |
| Ethyl vinyl ether, Trifluoroacetic anhydride | Dimethylamine | (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | Acylation/Amination |
Preparation of Trifluoromethylated Arylhydrazones
Trifluoromethylated arylhydrazones are valuable compounds in medicinal chemistry and serve as precursors for various heterocyclic systems. A specific example of their synthesis involves a derivative of this compound. The compound 4-dimethylamino-1,1,1-trifluorobut-3-en-2-one can be coupled with a diazonium salt, such as 4-chlorobenzenediazonium chloride, to produce a trifluoromethylated arylhydrazone. nih.gov This reaction provides a straightforward method for the synthesis of these important fluorinated molecules. nih.gov
The synthesis of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal has been reported through the reaction of 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one with a diazonium salt derived from p-chloroaniline. nih.gov
| Starting Material | Reagent | Product |
| 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | 4-chlorobenzenediazonium chloride | (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal |
Synthesis of Fluorinated Salicylic (B10762653) Acid Derivatives
Fluorinated salicylic acid derivatives are of significant interest due to their potential as anti-inflammatory agents and as building blocks in drug discovery. While a direct synthesis from this compound is not prominently described, related fluorinated precursors have been effectively utilized. For instance, 4,4,4-trifluorobut-2-yn-1-ones, which are structurally similar, have been used as Michael acceptors in reactions to construct aromatic compounds, including salicylate (B1505791) derivatives. beilstein-journals.org This suggests a potential synthetic pathway that could be adapted for derivatives of this compound.
The concise preparation of 4,4,4-trifluorobut-2-yn-1-ones and their subsequent use as Michael acceptors allows for the construction of various aromatic and heteroaromatic compounds, including salicylate derivatives. beilstein-journals.org
Construction of Indene (B144670) Derivatives
Indene derivatives are important structural motifs found in various natural products and pharmacologically active compounds. The construction of the indene skeleton often involves intramolecular cyclization reactions. Trichloromethyl-substituted enones have been shown to undergo intramolecular transformation into 3-trichloromethylindan-1-ones in the presence of a Brønsted superacid like triflic acid. beilstein-journals.org This type of reaction highlights the potential for analogous trifluoromethyl-substituted enones, such as derivatives of this compound, to undergo similar cyclizations to form trifluoromethyl-substituted indanones. beilstein-journals.org
| Reactant | Reagent | Product | Reaction Type |
| 1-aryl-4,4,4-trichlorobut-2-en-1-one | Triflic Acid (TfOH) | 3-trichloromethylindan-1-one | Intramolecular Cyclization |
Elaboration to Lactones
Lactones are a class of cyclic esters that are prevalent in natural products and exhibit a wide range of biological activities. The synthesis of lactones can be achieved through various methods, including the oxidation of diols and the cyclization of halo-acids. While direct elaboration of this compound to lactones is not a commonly reported transformation, the reactivity of the enone functionality could potentially be exploited in multi-step synthetic sequences. For example, reduction of the ketone and subsequent functionalization of the double bond could lead to precursors suitable for lactonization.
The exploration of the reactivity of β-lactones includes nucleophilic addition, rearrangement, and decarboxylation, making them versatile intermediates for natural product synthesis.
Precursors for Fluorinated Amino Acids
Fluorinated amino acids are of great importance in peptide and protein engineering, as they can enhance the stability and biological activity of peptides. The synthesis of these complex molecules often relies on the use of specialized fluorinated starting materials. While a direct conversion of this compound to a fluorinated amino acid is not straightforward, it can serve as a precursor to intermediates that are then converted to amino acids. For instance, the trifluoromethyl group and the reactive enone system provide handles for introducing the required amino and carboxylic acid functionalities through multi-step synthetic pathways.
The synthesis of complex unnatural fluorine-containing amino acids is a significant area of research with various developed strategies. nih.gov
Strategic Introduction of Trifluoromethyl Groups into Complex Molecular Architectures
Derivatives of this compound serve as valuable synthons for the strategic incorporation of the trifluoromethyl (CF3) group into a variety of complex molecular structures. The presence of the electron-withdrawing trifluoromethyl group, in conjunction with the conjugated enone system, renders these molecules susceptible to a range of chemical transformations that allow for the construction of more elaborate trifluoromethylated compounds. A primary strategy involves leveraging the electrophilic nature of the β-carbon in the α,β-unsaturated ketone system, making these compounds excellent Michael acceptors. This reactivity is often the initial step in domino or tandem reaction sequences that lead to the formation of carbocyclic and heterocyclic ring systems.
A key application of these derivatives is in the synthesis of trifluoromethylated pyridines, a structural motif of significant interest in the agrochemical and pharmaceutical industries. nih.gov In these syntheses, derivatives such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which is an activated form of this compound, are employed as key building blocks. The general approach involves a cyclocondensation reaction, which is a type of domino reaction initiated by a Michael addition.
The reaction typically proceeds through the initial conjugate addition of a nucleophile to the activated double bond of the trifluorobutenone derivative. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the final aromatic or heteroaromatic product. This methodology provides a convergent and efficient route to complex molecules where the trifluoromethyl group is strategically positioned.
For instance, the synthesis of trifluoromethyl-substituted pyridone intermediates, which are precursors to various agrochemicals, has been achieved using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The reaction involves a Horner-Wadsworth-Emmons reaction, which, while not a direct Michael addition in the classical sense, highlights the utility of this C4-CF3 building block in constructing more complex systems. nih.gov
The following table summarizes the application of a key derivative of this compound in the synthesis of complex trifluoromethylated molecules.
| Building Block | Reaction Type | Resulting Complex Molecule | Significance |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | Trifluoromethyl-substituted Pyridones | Key intermediates for agrochemicals nih.gov |
This strategic use of this compound derivatives as building blocks underscores their importance in synthetic organic chemistry for the targeted introduction of trifluoromethyl groups, enabling the development of novel compounds with potential applications in various fields of science.
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,4,4-Trifluorobut-3-en-2-one, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F nuclei analysis, is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the vinyl proton. The chemical shift of this proton would be influenced by the adjacent carbonyl group and the geminal and vicinal fluorine atoms. The coupling of the vinyl proton with the fluorine atoms would result in a complex splitting pattern, providing valuable information about the through-bond connectivity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, four distinct carbon signals are anticipated, corresponding to the carbonyl carbon, the two vinylic carbons, and the trifluoromethyl carbon. The carbonyl carbon would appear at a characteristic downfield chemical shift. The vinylic carbons' resonances would be influenced by the attached fluorine atoms, and their signals would likely exhibit splitting due to carbon-fluorine coupling. The trifluoromethyl carbon would also show a distinct chemical shift and a characteristic splitting pattern due to the three attached fluorine atoms.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY)
Variable-Temperature NMR Studies
Variable-temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as conformational changes or hindered rotation around single bonds. For this compound, VT-NMR could be employed to study the rotational barrier around the C-C single bond adjacent to the carbonyl group. Changes in the NMR spectra as a function of temperature could reveal the presence of different conformers and allow for the determination of the energetic barriers between them.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its chemical structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as CO, CF₃, or H. Analysis of these fragments can help to piece together the structure of the parent molecule. HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₄H₃F₃O. While specific HRMS data for this compound is not detailed in the available literature, it is an indispensable technique for the confirmation of a newly synthesized compound's identity. For instance, HRMS has been used to confirm the structure of related trifluoromethylated ketones. acs.org
X-ray Crystallography for Structural Elucidation and Stereochemical Assignment
X-ray crystallography is an exemplary and powerful analytical technique for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This method provides unparalleled precision in defining the absolute structure of a molecule, including crucial parameters like bond lengths, bond angles, and torsional angles. For a molecule such as this compound, which contains a stereogenic center, single-crystal X-ray diffraction would serve as the most conclusive method for the unambiguous assignment of its absolute configuration.
The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a focused beam of X-rays and meticulously analyzing the resulting diffraction pattern. nih.gov This pattern of scattered X-rays is then subjected to mathematical analysis to generate an electron density map of the molecule. From this map, the precise spatial coordinates of each atom can be determined. Such detailed structural information is indispensable for a thorough understanding of a molecule's inherent physical properties, its chemical reactivity, and its potential interactions with other molecular entities.
Despite its power, a significant prerequisite for X-ray crystallography is the ability to cultivate single crystals of adequate size and quality. This can often be a formidable challenge, influenced by factors such as the molecule's inherent flexibility, the presence of impurities, or its physical state. In the case of a potentially volatile compound like this compound, obtaining suitable crystals for analysis could be particularly challenging, which may account for the absence of its crystal structure in publicly available databases.
In the broader context of chemical research, X-ray diffraction has been instrumental in confirming the molecular structures and stereochemistry of a vast array of related compounds, including other ketones and fluorine-functionalized molecules. researchgate.netdoi.orgresearchgate.net For instance, the structures of numerous enones and their derivatives have been successfully elucidated, offering valuable insights into their conformational preferences.
Other Spectroscopic and Chromatographic Methods (e.g., GC, CD)
In instances where crystallographic data is unavailable, a synergistic combination of other spectroscopic and chromatographic techniques is essential for the comprehensive characterization of a compound like this compound.
Gas Chromatography (GC)
Gas chromatography (GC) is a premier analytical technique for the separation and analysis of compounds that are volatile and thermally stable. As a relatively small organic molecule, this compound is an ideal candidate for GC analysis. The technique operates by separating the components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. The retention time—the duration it takes for a compound to traverse the column—is a characteristic property that can be utilized for identification when compared against a known standard. The retention indices for a variety of fluorinated organic compounds have been established on different types of GC columns, demonstrating the utility of this method. researchgate.netnist.gov
For enhanced analytical power, GC is frequently coupled with a mass spectrometer (GC-MS), a combination that facilitates the identification of separated compounds by analyzing their mass-to-charge ratio. jeol.com The analysis of volatile fluorinated organic compounds by GC-MS is a well-established and routine methodology. nih.govnih.govrsc.orgresearchgate.net It is important to note, however, that highly reactive fluorine-containing compounds can sometimes present challenges, such as potential interactions with the stationary phase of the GC column. chromforum.org Furthermore, the choice of ionization technique in mass spectrometry is a critical consideration, as some fluorinated compounds may not yield a distinct molecular ion under standard electron ionization conditions. jeol.com
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a chiroptical technique that is specifically used to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light. aps.orgrsc.org While an achiral molecule will not produce a CD signal, a chiral molecule will exhibit a unique CD spectrum characterized by positive or negative bands, referred to as Cotton effects.
Should this compound be synthesized in an enantiomerically enriched or pure form, CD spectroscopy would be an invaluable tool for its characterization and the assignment of its absolute configuration. The α,β-unsaturated ketone moiety within the molecule functions as a chromophore, and its electronic transitions give rise to CD signals that are exquisitely sensitive to the three-dimensional arrangement of the surrounding atoms. researchgate.netacs.org Extensive studies on other chiral ketones have showcased the efficacy of CD spectroscopy in determining their stereochemistry, often through a comparative analysis of the experimental spectrum with spectra predicted by quantum chemical calculations. rsc.orgrsc.org It is also noteworthy that the solvent can exert an influence on the CD spectrum, an effect that has been well-documented for various ketones. rsc.org
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Protocols
The future development of synthetic routes to 3,4,4-Trifluorobut-3-en-2-one will likely be guided by the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign. While specific protocols for this compound are not widely reported, research into analogous compounds, such as 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones, provides a foundation for future work. A patented process describes the reaction of a trifluoroacetyl halide with an alkyl vinyl ether in the presence of a base. google.com
Future research should focus on adapting and improving such methods to enhance their sustainability. This could involve the use of greener solvents, the development of catalytic systems to minimize waste, and the use of renewable starting materials.
Table 1: Proposed Green Synthesis Protocol for this compound
| Step | Description | Green Chemistry Principle Addressed |
| 1. Starting Material Selection | Utilization of bio-derived precursors for the vinyl ether component. | Use of Renewable Feedstocks |
| 2. Reaction Conditions | Employment of a recyclable ionic liquid or a supercritical fluid (e.g., scCO₂) as the reaction medium instead of traditional volatile organic solvents. | Safer Solvents and Auxiliaries |
| 3. Catalysis | Development of a heterogeneous catalyst that can be easily recovered and reused, replacing stoichiometric bases. | Catalysis |
| 4. Work-up and Purification | Implementation of solvent-free purification techniques like crystallization or supercritical fluid chromatography. | Waste Prevention |
Exploration of Unprecedented Reactivity Modes and Transformations
The electron-deficient nature of the double bond in this compound, due to the presence of the trifluoromethyl and ketone groups, suggests a high reactivity towards nucleophiles. This opens the door for a wide range of chemical transformations. Research on structurally related 4,4,4-trifluorobut-2-yn-1-ones has demonstrated their utility as potent Michael acceptors for the construction of various aromatic and heteroaromatic compounds. nih.gov
It is anticipated that this compound will exhibit similar reactivity, serving as a valuable substrate for conjugate addition reactions. Future investigations should explore its reactions with a diverse array of nucleophiles, including stabilized carbanions, amines, thiols, and phosphines. This could lead to the discovery of novel reaction pathways and the synthesis of new classes of fluorinated compounds.
Table 2: Potential Reactions of this compound
| Reaction Type | Potential Nucleophile | Expected Product Class |
| Michael Addition | Malonates, nitroalkanes | Functionalized ketones |
| Aza-Michael Addition | Primary and secondary amines | β-Amino ketones |
| Thia-Michael Addition | Thiols | β-Thio ketones |
| [4+2] Cycloaddition (Diels-Alder) | Dienes | Trifluoromethyl-substituted cyclohexene (B86901) derivatives |
| [3+2] Cycloaddition | Azides, nitrile oxides | Trifluoromethyl-substituted heterocycles (e.g., triazoles, isoxazoles) |
Integration of Advanced Computational Approaches for Reaction Design and Mechanism Prediction
Modern computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, as well as for elucidating reaction mechanisms. The application of these methods to this compound is a crucial future research direction.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reactivity: Determine the electrophilicity of the β-carbon and the carbonyl carbon to predict the regioselectivity of nucleophilic attacks.
Elucidate Reaction Mechanisms: Model the transition states of potential reactions to understand their feasibility and to predict reaction outcomes.
Guide Catalyst Design: In silico screening of potential catalysts for enantioselective transformations can accelerate the discovery of efficient catalytic systems.
By integrating computational studies with experimental work, researchers can more efficiently design novel transformations and gain a deeper understanding of the underlying chemical principles governing the reactivity of this compound.
Expanding the Scope of Building Block Applications in Complex Molecule Synthesis
The incorporation of fluorine atoms or trifluoromethyl groups can dramatically alter the biological activity of molecules. nih.govatlasofscience.org As such, fluorinated building blocks are in high demand for the synthesis of new pharmaceuticals and agrochemicals. sigmaaldrich.comenamine.net this compound is well-positioned to become a key building block in this field.
Future research should focus on demonstrating the utility of this compound in the synthesis of complex molecular architectures. This could involve:
Synthesis of Heterocycles: Utilizing the reactive enone system to construct a variety of fluorine-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Multicomponent Reactions: Designing one-pot reactions where this compound is a key component, allowing for the rapid assembly of complex molecules from simple precursors.
Synthesis of Natural Product Analogues: Incorporating the trifluoromethyl-butenone moiety into the core structures of known bioactive natural products to create novel analogues with potentially enhanced properties.
The development of a robust synthetic toolbox based on this compound will significantly expand its applications in the synthesis of complex and valuable molecules.
Investigations into Catalytic and Enantioselective Transformations
The development of catalytic and enantioselective methods for the transformation of this compound represents a significant and challenging area for future research. The synthesis of single-enantiomer fluorinated compounds is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a drug can have a profound impact on its efficacy and safety.
Key areas for investigation include:
Enantioselective Conjugate Addition: The development of chiral catalysts (e.g., organocatalysts or transition metal complexes) to control the stereochemistry of Michael additions to the enone system.
Catalytic Asymmetric Cycloadditions: Exploring the use of chiral Lewis acids or organocatalysts to promote enantioselective Diels-Alder or other cycloaddition reactions.
Asymmetric Reduction: Developing catalytic methods for the enantioselective reduction of the ketone functionality to produce chiral fluorinated alcohols.
Success in this area would provide access to a wide range of valuable chiral fluorinated building blocks, further cementing the importance of this compound in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4,4-Trifluorobut-3-en-2-one, and what key reaction conditions must be controlled?
- The compound can be synthesized via Michael addition or condensation reactions using trifluoromethyl-substituted aromatic precursors. Key conditions include precise temperature control (e.g., −20°C to room temperature), solvent selection (e.g., DMF or THF), and the use of protecting groups to prevent side reactions. Reaction progress should be monitored via TLC, and purification often requires column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate purity?
- 1H/13C NMR and mass spectrometry (MS) are critical for structural confirmation. In NMR, the α,β-unsaturated ketone moiety shows characteristic deshielding (e.g., carbonyl carbon at ~190–200 ppm in 13C NMR). MS should display a molecular ion peak matching the exact mass (±1 ppm). Purity is confirmed by the absence of extraneous peaks in NMR and a single dominant peak in HPLC .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Use fume hoods , nitrile gloves, and safety goggles due to potential respiratory and dermal irritation. Avoid contact with oxidizing agents, and store the compound in a cool, dry environment under inert gas (e.g., argon). Thermal decomposition products should be analyzed via TGA to assess stability risks .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when encountering low purity in the final product?
- Employ Design of Experiments (DoE) to optimize variables like solvent polarity, catalyst loading, and reaction time. For example, increasing the equivalents of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) may improve yield. Post-synthesis, use preparative HPLC or fractional crystallization to isolate high-purity fractions .
Q. What methodologies are recommended for resolving contradictions between theoretical and experimental data in the structural analysis of this compound?
- Combine X-ray crystallography (for unambiguous bond-length/angle determination) with DFT calculations (e.g., B3LYP/6-31G* level) to model electronic environments. Discrepancies in NMR chemical shifts can be resolved by comparing experimental data with computed shielding tensors .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Use molecular docking or transition-state modeling (e.g., QM/MM methods) to identify electrophilic sites. The trifluoromethyl group’s electron-withdrawing effect enhances the carbonyl’s electrophilicity, making the β-carbon susceptible to nucleophilic attack. Solvent effects can be modeled using COSMO-RS .
Q. What experimental approaches are suitable for investigating the bioactivity of this compound in enzyme inhibition studies?
- Perform in vitro enzyme assays (e.g., fluorescence-based kinetics) with targets like kinases or proteases. Use isothermal titration calorimetry (ITC) to measure binding affinity (KD) and molecular dynamics simulations to map ligand-protein interactions. Dose-response curves (IC50) should be validated with triplicate measurements .
Q. How can researchers address thermal instability observed during DSC analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
